molecular formula C54H39Br B12535915 4-Bromo-1,2-bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene CAS No. 675818-26-5

4-Bromo-1,2-bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene

Cat. No.: B12535915
CAS No.: 675818-26-5
M. Wt: 767.8 g/mol
InChI Key: KMICTNFFMHRSGW-UHFFFAOYSA-N
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Description

4-Bromo-1,2-bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core substituted with bromine and multiple phenyl groups, making it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1,2-bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or nickel complexes to facilitate the coupling processes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,2-bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation.

    Reducing Agents: Such as lithium aluminum hydride for reduction.

    Catalysts: Palladium or nickel complexes for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while coupling reactions can produce extended aromatic systems.

Scientific Research Applications

4-Bromo-1,2-bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene has several scientific research applications:

Mechanism of Action

The mechanism by which 4-Bromo-1,2-bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene exerts its effects is primarily related to its electronic structure. The compound’s multiple phenyl groups and bromine atom influence its electronic distribution, making it suitable for applications that require specific electronic properties. The molecular targets and pathways involved depend on the specific application, such as interaction with light in photonic materials or binding to biomolecules in bio-imaging .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1,2-bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene is unique due to its specific substitution pattern and the presence of both bromine and multiple phenyl groups. This combination imparts distinct electronic and photonic properties, making it particularly valuable in advanced materials research and applications .

Properties

CAS No.

675818-26-5

Molecular Formula

C54H39Br

Molecular Weight

767.8 g/mol

IUPAC Name

4-bromo-1,2-bis[2-[4-(2,2-diphenylethenyl)phenyl]ethenyl]naphthalene

InChI

InChI=1S/C54H39Br/c55-54-39-48(35-33-40-25-29-42(30-26-40)37-52(44-15-5-1-6-16-44)45-17-7-2-8-18-45)49(50-23-13-14-24-51(50)54)36-34-41-27-31-43(32-28-41)38-53(46-19-9-3-10-20-46)47-21-11-4-12-22-47/h1-39H

InChI Key

KMICTNFFMHRSGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)C=CC3=C(C4=CC=CC=C4C(=C3)Br)C=CC5=CC=C(C=C5)C=C(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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